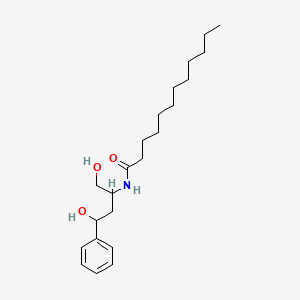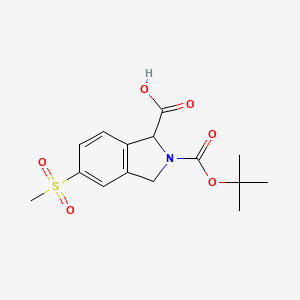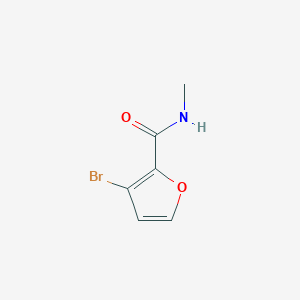
Adenosine monophosphate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine monophosphate sodium, also known as 5’-adenylic acid sodium salt, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine monophosphate sodium can be synthesized through enzymatic and chemical methods. One common approach involves the enzymatic cascade synthesis using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . The reaction conditions typically include a buffer system, such as Tris-HCl, and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microorganisms, such as yeast or bacteria, that are engineered to overproduce the nucleotide. The fermentation broth is then subjected to purification processes, including filtration, ion exchange chromatography, and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine monophosphate sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: This compound can be converted into inosine monophosphate by the enzyme myoadenylate deaminase.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Phosphorylation: ATP and specific kinases.
Deamination: Myoadenylate deaminase enzyme.
Major Products
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Wissenschaftliche Forschungsanwendungen
Adenosine monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cellular energy transfer and signal transduction pathways.
Industry: Utilized in the production of RNA and as a flavor enhancer in the food industry.
Wirkmechanismus
Adenosine monophosphate sodium exerts its effects by participating in various biochemical pathways. It acts as an allosteric activator of enzymes such as myophosphorylase-b and is involved in the synthesis of RNA. The compound also affects immune functions by enhancing T-cell maturation and function, improving natural killer cell activity, and modulating T-cell responses .
Vergleich Mit ähnlichen Verbindungen
Adenosine monophosphate sodium can be compared with other nucleotides such as:
Adenosine diphosphate: Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate: Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate: Formed by the deamination of adenosine monophosphate and is a precursor in the synthesis of purine nucleotides.
This compound is unique due to its role as a monophosphate nucleotide and its involvement in specific metabolic pathways that are distinct from those of diphosphate and triphosphate nucleotides.
Eigenschaften
Molekularformel |
C10H14N5NaO7P |
|---|---|
Molekulargewicht |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20); |
InChI-Schlüssel |
JWJUYEHEBGNNAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



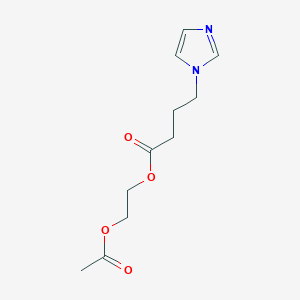
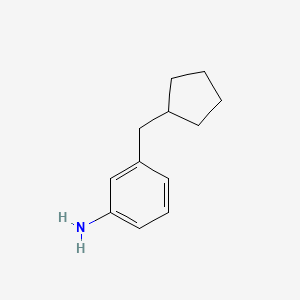
![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)




![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)
![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
